molecular formula C22H16N2O3 B2355424 4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide CAS No. 683235-84-9

4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide

Cat. No. B2355424
CAS RN: 683235-84-9
M. Wt: 356.381
InChI Key: AZDLNUBEEFIDPS-UHFFFAOYSA-N
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Description

4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide is a chemical compound that belongs to the class of isoindolinone derivatives. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Antibacterial and Antifungal Properties

A study by Patel & Dhameliya (2010) investigated derivatives of 4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide, revealing promising antibacterial and antifungal activities. This suggests potential applications in developing antimicrobial agents.

Corrosion Inhibition

Research by Aouine et al. (2011) focused on the synthesis of benzamide derivatives, including this compound, for their application in inhibiting corrosion of mild steel in acidic media. This points to its utility in industrial corrosion protection.

Crystal Structure and Spectroscopy

Bülbül et al. (2015) conducted a study on the crystal structure, spectroscopy, and computational analysis of N-(1,3-dioxoisoindolin-2yl)benzamide (Bülbül et al., 2015). Their findings contribute to understanding the molecular structure and properties of such compounds.

Antiepileptic Activity

Asadollahi et al. (2019) synthesized N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, showing significant antiepileptic activity in animal models (Asadollahi et al., 2019). This demonstrates its potential in developing novel antiepileptic drugs.

HIV Integrase Inhibition

A study by Wadhwa et al. (2019) explored the use of 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide analogues as HIV integrase strand transfer inhibitors, contributing to HIV therapy research.

Optically Active Polyamides

Faghihi et al. (2010) synthesized a class of optically active polyamides with 4-nitro-1,3-dioxoisoindolin-2-yl pendent groups, indicating applications in materials science (Faghihi et al., 2010).

Radical Scavenging Activity

Milovanović et al. (2020) reported the green synthesis of benzamide-dioxoisoindoline derivatives, assessing their radical scavenging activity. This points to their potential use in antioxidative therapies (Milovanović et al., 2020).

Liquid Crystal Vertical Alignment

Xia et al. (2013) synthesized functional diamines including phthalimide rings for use in liquid crystal alignment, emphasizing the material applications of such compounds (Xia et al., 2013).

Anti-Inflammatory Agents

Nikalje et al. (2015) synthesized and evaluated thiazolidin-5-yl acetic acid derivatives as anti-inflammatory agents, showcasing the therapeutic potential of these compounds (Nikalje et al., 2015).

properties

IUPAC Name

4-benzyl-N-(1,3-dioxoisoindol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c25-20(23-17-10-11-18-19(13-17)22(27)24-21(18)26)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,25)(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDLNUBEEFIDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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